molecular formula C15H23N7O5 B1681681 Sinefungin CAS No. 58944-73-3

Sinefungin

Cat. No. B1681681
CAS RN: 58944-73-3
M. Wt: 381.39 g/mol
InChI Key: LMXOHSDXUQEUSF-YECHIGJVSA-N
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Description

Sinefungin is a solid compound that belongs to the purine nucleosides and analogues . These are compounds comprising a purine base attached to a sugar . It is an antiviral agent of dengue (DENV) and Zika (ZIKV) viruses with IC 50 values of 0.63 and 1.18 µM, respectively .


Synthesis Analysis

The synthesis of Sinefungin involves hydrolysis of the acetonide followed by sequential reduction of the benzyl derived protecting groups and the nitro group and debenzoylation . This leads to a modest yield of a 3:1 mixture of sinefungin and 6′-episinefungin which can only be separated by analytical ion exchange chromatography .


Molecular Structure Analysis

The molecular docking analysis of Sinefungin molecule with RNA capping site of DENV and ZIKV NS5 MTase was performed . The geometrical parameters of the optimized conformation and docked conformations of Sinefungin molecule are compared which indicated that the intermolecular interactions lead to the modifications of Sinefungin conformation in active site .


Chemical Reactions Analysis

Sinefungin is a potent inhibitor of virion mRNA (guanine-7-)-methyltransferase, mRNA (nucleoside-2’-)-methyltransferase, and viral multiplication . The molecular docking analysis of Sinefungin molecule with RNA capping site of DENV and ZIKV NS5 MTase was performed .


Physical And Chemical Properties Analysis

Sinefungin has a molecular formula of C15H23N7O5 and an average mass of 381.387 Da . It is a solid compound .

Scientific Research Applications

Biochemical Studies and Analog Synthesis

Sinefungin, a naturally occurring nucleoside, has seen considerable usage in biological investigations due to its intriguing properties. Its use in extensive studies has been somewhat limited, however, because of the synthetic challenges involved in creating its analogues. To address this, researchers have developed preparative methods for carbocyclic sinefungin analogues, like 6′-deaminocarbocyclic sinefungin and (S)-6′-hydroxy-6′-deaminocarbocyclic sinefungin, through efficient and practical synthetic routes involving metathesis reactions (Chen et al., 2014).

Enhancement of Production

The production of sinefungin, recognized for its antifungal, antiviral, and anti-trypanosome activities, has been a target for enhancement. Through medium optimization and strain improvement, researchers have introduced a more rational approach by inducing rpoB mutation in the producer strain, Streptomyces incarnatus NRRL 8089. This led to a rifampicin-resistant strain that significantly increased sinefungin production (Fukuda et al., 2010).

Inhibition of Biofilm Growth

Sinefungin, as a nucleoside analogue of S-adenosylmethionine, has shown notable effects in inhibiting pneumococcal biofilm growth in vitro and colonization in vivo. It has been observed to decrease biofilm growth significantly, inhibit the proliferation and structure of actively growing biofilms, and downregulate genes related to quorum sensing molecule production (Yadav et al., 2014).

Methyltransferase Inhibition

Research on sinefungin analogues lacking the amino acid moiety led to the discovery of compounds capable of inhibiting the methyltransferase activity of EHMT1 and EHMT2. This finding is significant as it offers a new scaffold for developing selective methyltransferase inhibitors. Surprisingly, this inhibition was not competitive towards AdoMet, indicating a unique mode of action (Devkota et al., 2014).

Potential Antiviral Applications

Studies have shown that certain sinefungin derivatives exhibit better antiviral activity against Zika virus than the known analogue EPZ004777, indicating potential as leads for further development. Notably, the intermediates of these derivatives also displayed potent antiviral potency, suggesting their promising role in antiviral drug development (Tao et al., 2018).

Understanding Biosynthetic Pathways

The biosynthetic pathways of sinefungin have been explored to understand the formation of its constituent parts. For instance, the identification and purification of an L-Alanine Dehydrogenase Homolog in Streptomyces incarnatus NRRL8089 that catalyzes the formation of L-Ornithine Lactam from sinefungin shed light on the intermediate steps in its biosynthetic process (Fukuda et al., 2010).

Safety And Hazards

Sinefungin is harmful if swallowed . It is not a hazardous substance or mixture .

Future Directions

The widespread use of immunosuppressants, hematopoietic stem cell transplantation and solid organ transplantation, and novel immunomodulators in clinical practice, has led to an expanding population of patients who are at risk for invasive fungal infection . Therefore, exploring new polyamine analogs is a useful future direction for the development of new therapeutic agents for the treatment of microsporidiosis .

properties

IUPAC Name

(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOHSDXUQEUSF-YECHIGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10207689
Record name Sinefungin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10207689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sinefungin

CAS RN

58944-73-3
Record name Sinefungin
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Sinefungin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sinefungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01910
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Record name Sinefungin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sinefungin
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Record name SINEFUNGIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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